molecular formula C4H2ClFN2O B12364842 2-chloro-5-fluoro-5H-pyrimidin-4-one

2-chloro-5-fluoro-5H-pyrimidin-4-one

Cat. No.: B12364842
M. Wt: 148.52 g/mol
InChI Key: ZWNMEKMUURCYCR-UHFFFAOYSA-N
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Description

2-chloro-5-fluoro-5H-pyrimidin-4-one is a useful research compound. Its molecular formula is C4H2ClFN2O and its molecular weight is 148.52 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2ClFN2O

Molecular Weight

148.52 g/mol

IUPAC Name

2-chloro-5-fluoro-5H-pyrimidin-4-one

InChI

InChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1-2H

InChI Key

ZWNMEKMUURCYCR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC(=O)C1F)Cl

Origin of Product

United States

Nomenclature, Tautomerism, and Fundamental Structural Framework of 2 Chloro 5 Fluoro 5h Pyrimidin 4 One

Standardized Nomenclature and Accepted Synonyms

The compound is recognized by several names, which often highlight its different tautomeric forms. The primary name and its synonyms are crucial for identifying it in chemical databases and literature.

2-Chloro-5-fluoro-1H-pyrimidin-6-oneThis synonym describes another possible tautomeric form of the pyrimidinone structure.fu-berlin.de

Below is a table summarizing the key identifiers for this compound.

PropertyValueSource(s)
Molecular Formula C₄H₂ClFN₂O fiveable.me
Molecular Weight 148.52 g/mol fiveable.me
CAS Number 155-12-4 fiveable.meyoutube.com
Appearance White to light yellow powder/crystal fiveable.me
Melting Point 176-177 °C fiveable.me

Core Pyrimidine (B1678525) Ring System Characterization

The foundational structure of this compound is the pyrimidine ring. Pyrimidine is a six-membered aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the ring. libretexts.org This ring system is of immense biological importance as it forms the core of several nucleobases, including cytosine, thymine, and uracil (B121893), which are fundamental components of nucleic acids like DNA and RNA. libretexts.orgsigmaaldrich.com

The pyrimidine ring is characterized as being π-electron deficient due to the presence of the two electronegative nitrogen atoms. ossila.com This electron deficiency makes the carbon atoms in the ring susceptible to nucleophilic attack. Compared to pyridine (B92270), the presence of a second nitrogen atom further deactivates the ring toward electrophilic substitution. libretexts.org The positions at 2, 4, and 6 are particularly electron-deficient. libretexts.org This inherent reactivity makes pyrimidine and its derivatives, like the subject compound, versatile building blocks in synthetic organic chemistry and medicinal chemistry. ossila.com

Elucidation of Tautomeric Forms and Their Equilibrium

Tautomers are structural isomers that can readily interconvert through a chemical reaction, most commonly involving the migration of a proton. masterorganicchemistry.com For 2-chloro-5-fluoro-5H-pyrimidin-4-one, the most significant tautomerism is the keto-enol type, also known as lactam-lactim tautomerism in heterocyclic systems.

The two principal tautomers are:

The Keto Form (Lactam): Named 2-Chloro-5-fluoropyrimidin-4(3H)-one , this form contains a carbonyl group (C=O) at position 4 and a hydrogen atom on the adjacent nitrogen (N3). fiveable.me

The Enol Form (Lactim): Named 2-Chloro-5-fluoropyrimidin-4-ol , this form features a hydroxyl group (-OH) at position 4, which makes the pyrimidine ring fully aromatic. youtube.com

The equilibrium between these two forms can be influenced by several factors:

Solvent: Polar, protic solvents like water can stabilize the keto form through hydrogen bonding. fiveable.me Aprotic solvents may favor the enol form. masterorganicchemistry.com

Physical State: The dominant tautomer in the solid state can differ from that in solution. In the solid state, crystal packing forces can favor one tautomer over the other.

Substituents: Electron-withdrawing groups, such as the chlorine and fluorine atoms on the pyrimidine ring, can influence the acidity of the protons and the stability of the respective tautomers. fiveable.me

Electronic Distribution and Planarity Considerations within the Pyrimidinone Moiety

The electronic architecture and three-dimensional conformation of the pyrimidinone core in this compound are fundamental to its chemical behavior. The interplay of the constituent atoms, including the electronegative nitrogen, chlorine, and fluorine atoms, as well as the carbonyl group, establishes a unique electronic landscape that dictates its reactivity and interactions.

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is inherently electron-deficient. This electron deficiency is a consequence of the high electronegativity of the nitrogen atoms, which exert an inductive electron-withdrawing effect on the ring system. This characteristic makes the pyrimidine nucleus susceptible to nucleophilic attack. In this compound, this effect is further intensified by the presence of a chlorine atom at the 2-position and a fluorine atom at the 5-position. Both halogens are highly electronegative and contribute to the withdrawal of electron density from the ring, rendering the pyrimidinone moiety significantly electrophilic.

Computational studies on related pyrimidinone structures have provided insights into the charge distribution across the molecule. physchemres.org Molecular Electrostatic Potential (MEP) analysis, a method for visualizing the electrostatic potential on the electron density surface, typically reveals distinct regions of positive and negative potential. For pyrimidinone derivatives, the electronegative regions are generally localized over the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring. physchemres.org Conversely, the hydrogen atoms and parts of the carbon framework tend to exhibit a more positive electrostatic potential. physchemres.org This distribution highlights the areas most likely to engage in electrophilic and nucleophilic interactions.

The planarity of the pyrimidinone ring is a critical factor influencing its aromatic character and conformational flexibility. While the parent pyrimidine molecule is planar, the introduction of substituents and the presence of a carbonyl group can induce deviations from planarity. In the case of dihydropyrimidine (B8664642) systems, which are partially saturated, the ring can adopt non-planar conformations. umich.edu However, for pyrimidin-4-ones, the conjugated system favors a more planar arrangement to maximize pi-orbital overlap.

Theoretical calculations on substituted pyrimidine derivatives indicate that while the pyrimidine ring itself tends to be largely planar, substituents can be positioned out of this plane. researchgate.net The degree of planarity can be quantified by dihedral angles within the ring structure. For instance, in a study of 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, the bond angles and dihedral angles were analyzed to determine the conformation of the molecule. physchemres.org While this compound has a dihydropyrimidine core, the principles of how substituents influence the ring's geometry are relevant. The electronic transitions, such as the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap, are also intrinsically linked to the molecule's geometry and electronic distribution. researchgate.net The presence of electron-withdrawing groups, such as the fluorine atom in this compound, is known to have a significant impact on the energy levels of these frontier orbitals. physchemres.org

Synthetic Methodologies for 2 Chloro 5 Fluoro 5h Pyrimidin 4 One and Its Direct Derivatives

Preparative Routes from Established Precursors

The construction of 2-chloro-5-fluoro-5H-pyrimidin-4-one typically begins with readily available starting materials, such as 5-fluorouracil (B62378). The synthetic route involves the initial formation of a di-substituted intermediate, followed by selective modification to yield the desired pyrimidinone.

Synthesis from 5-Fluorouracil via 2,4-Dichloro-5-fluoropyrimidine (B19854) Intermediates

A primary and well-documented method for the synthesis of this compound precursors begins with 5-fluorouracil. This process involves the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine, a key intermediate. The reaction is typically achieved through chlorination, often employing phosphorus oxychloride (POCl₃) as the chlorinating agent. chemicalbook.comgoogle.com In some procedures, the reaction is carried out in the presence of a base, such as N,N-dimethylaniline. chemicalbook.com

Alternative chlorinating agents and conditions have also been reported. For instance, a method utilizing triphosgene (B27547) in the presence of a tertiary amine catalyst has been described, offering a route that can be performed under normal pressure with high yields. rsc.org The resulting 2,4-dichloro-5-fluoropyrimidine is a versatile intermediate for the synthesis of various pyrimidine (B1678525) derivatives. sigmaaldrich.comsigmaaldrich.com

Table 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

Starting Material Chlorinating Agent Catalyst/Base Solvent Reaction Conditions Yield Reference(s)
5-Fluorouracil Phosphorus oxychloride N,N-dimethylaniline Dichloromethane Heated to ~100°C ~95% chemicalbook.com
5-Fluorouracil Triphosgene Tertiary amine Toluene Reflux, 2-24 hours High rsc.org
2-Alkoxy-5-fluoro-4(3H)-pyrimidinone Phosphorus oxychloride N,N-di(lower alkyl)aniline Not specified Not specified Good google.com

Hydrolysis and Alkoxide Treatment for Pyrimidinone Formation

The conversion of the 2,4-dichloro-5-fluoropyrimidine intermediate to this compound involves a selective hydrolysis or alkoxide-mediated reaction. The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines is a critical factor in this transformation. Generally, in SNAr reactions of 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, substitution is favored at the C-4 position. nih.gov However, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions. nih.govwuxiapptec.com

For the formation of the pyrimidinone, a controlled hydrolysis is required to replace the chlorine atom at the 4-position with a hydroxyl group, which then exists in tautomeric equilibrium with the keto form. This can be achieved by treatment with a base such as sodium hydroxide (B78521) in a suitable solvent system. Another approach involves the reaction with an alkoxide, such as sodium methoxide, which can subsequently be converted to the pyrimidinone. A patent describes the reaction of 2,5-difluoro-4-chloropyrimidine (B8608999) with a proton acid in the presence of water to yield 2-hydroxy-4-chloro-5-fluoropyrimidine, a tautomer of the target compound. rsc.org

General Advanced Strategies for Pyrimidinone Framework Construction

Beyond the classical multi-step synthesis from precursors like 5-fluorouracil, several advanced strategies have been developed for the construction of the pyrimidinone core. These methods often offer greater efficiency and the ability to introduce molecular diversity.

Catalytic Inverse Electron Demand Diels–Alder Reactions

The inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in heterocyclic synthesis. rsc.orgnih.govnih.gov This reaction typically involves an electron-deficient diene, such as a tetrazine or a triazine, reacting with an electron-rich dienophile. rsc.orgnih.gov While direct synthesis of this compound via this method is not prominently reported, the IEDDA reaction provides a versatile platform for the construction of various substituted pyrimidine and pyridazine (B1198779) ring systems, which can be precursors to pyrimidinones. nih.govuniversiteitleiden.nl The reaction's utility in chemical biology and materials science underscores its potential for creating complex molecular architectures under mild conditions. rsc.orguniversiteitleiden.nl

Multicomponent Coupling Reactions (e.g., ZnCl₂-catalyzed)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry. capes.gov.brmdpi.com Several MCRs have been developed for the synthesis of pyrimidine and pyrimidinone derivatives. capes.gov.brmdpi.comresearchgate.netrsc.orgrsc.org

A notable example is the ZnCl₂-catalyzed three-component coupling reaction. While a specific application for the synthesis of this compound is not detailed, ZnCl₂ has been effectively used to catalyze the synthesis of 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) under mild conditions. researchgate.net This demonstrates the potential of Lewis acid catalysis in constructing the pyrimidine core, which could be adapted for pyrimidinone synthesis.

Table 2: Examples of Multicomponent Reactions for Pyrimidine/Pyrimidinone Synthesis

Reaction Type Reactants Catalyst Key Features Reference(s)
Three-component Functionalized enamines, triethyl orthoformate, ammonium acetate ZnCl₂ Single step, mild conditions, good to excellent yields researchgate.net
Three-component Aldehydes, acetophenones, urea Various Biginelli-like reaction for pyrimidinone synthesis mdpi.com
Three-component Aryl aldehydes, 1,3-dimethyl-6-aminouracil, carbonitriles Ionic liquid on nanosilica Microwave irradiation, solvent-free, reusable catalyst rsc.org

Oxidative Annulation Approaches

Oxidative annulation reactions, often involving transition-metal catalysis, provide another modern avenue for the synthesis of heterocyclic compounds. These reactions typically proceed through the formation of C-C and C-N bonds via C-H activation. nih.govnih.gov For instance, ruthenium-catalyzed oxidative annulation of alkynes with acrylamides has been successfully employed for the preparation of 2-pyridones. nih.gov While specific examples leading directly to the this compound scaffold are not prevalent in the literature, the general strategy of oxidative C-H/N-H annulation holds promise for the construction of pyrimidinone rings from simpler, readily available starting materials. This approach offers a step-economical and atom-economical alternative to traditional multi-step syntheses.

Cycloisomerization Reactions (e.g., from N-Vinyl Amides)

Cycloisomerization reactions represent a powerful and atom-economical approach for the construction of heterocyclic systems, including pyrimidinones. In principle, the intramolecular cyclization of a suitably substituted N-vinyl amide precursor could provide a direct route to the this compound core. This strategy would typically involve an N-vinyl amide bearing the necessary functionalities for ring closure.

While the cycloisomerization of N-vinyl amides is a known methodology for the synthesis of various heterocyclic compounds, specific and detailed examples for the direct synthesis of this compound via this pathway are not extensively reported in the scientific literature. The general concept involves the activation of the vinyl group, often by a transition metal catalyst, followed by nucleophilic attack from the amide nitrogen to form the pyrimidinone ring.

Hypothetically, a precursor such as an N-(1-chloro-2-formylvinyl)-N'-fluoroformamide could undergo cyclization. However, the stability and accessibility of such a precursor would be significant considerations. The reaction would likely require careful optimization of catalysts, solvents, and temperature to achieve regioselective cyclization and avoid competing reaction pathways.

Transition metal catalysts, such as those based on palladium or rhodium, are often employed to facilitate such transformations. These catalysts can activate the double bond of the N-vinyl group, making it more susceptible to intramolecular nucleophilic attack. The choice of catalyst and ligands can significantly influence the efficiency and selectivity of the cyclization.

Despite the potential elegance of this approach, the synthesis of the required N-vinyl amide precursor with the correct substitution pattern (chloro, fluoro, and carbonyl groups) presents a considerable synthetic challenge. Consequently, the more established route from 5-fluorouracil remains the preferred method for the preparation of this compound.

Considerations for Optimized Reaction Conditions and Yields in Pyrimidine Synthesis

The efficient synthesis of this compound is critically dependent on the optimization of reaction conditions for each step, particularly the chlorination of 5-fluorouracil and the subsequent selective hydrolysis of the resulting 2,4-dichloro-5-fluoropyrimidine. Key factors influencing the yield and purity of the final product include the choice of reagents, solvents, temperature, and reaction time.

The initial chlorination of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a crucial step. The use of a suitable chlorinating agent, such as phosphorus oxychloride (POCl3), is common. This reaction is often carried out in the presence of a tertiary amine base, like N,N-dimethylaniline, which acts as a catalyst and acid scavenger. The temperature and reaction time must be carefully controlled to ensure complete conversion and minimize the formation of byproducts. Large-scale syntheses have reported high yields for this step under optimized conditions. chemicalbook.com

The subsequent selective hydrolysis of 2,4-dichloro-5-fluoropyrimidine to this compound is a delicate transformation. The goal is to hydrolyze the chlorine atom at the 4-position while leaving the chlorine atom at the 2-position intact. This selectivity is typically achieved by using a controlled amount of a base, such as sodium hydroxide, in a suitable solvent system like aqueous tetrahydrofuran (B95107) (THF), at low temperatures. google.com The pH of the reaction mixture is a critical parameter that must be carefully monitored and controlled to prevent over-hydrolysis to 5-fluorouracil-2,4(1H,3H)-dione.

Optimization studies have explored various bases and solvent systems to maximize the yield and purity of the desired product. For instance, the use of different tertiary amine catalysts in the chlorination step has been investigated to improve reaction efficiency and simplify work-up procedures. japsonline.com Similarly, variations in the hydrolysis conditions, including the type of acid or base used and the reaction temperature, have been examined to enhance the selectivity of the hydrolysis step. guidechem.com

The following tables summarize key findings from the literature regarding the optimized conditions for the synthesis of 2,4-dichloro-5-fluoropyrimidine and its subsequent conversion to this compound.

Table 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

Starting MaterialChlorinating AgentBase/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
5-FluorouracilPOCl3N,N-dimethylaniline-1004~95 chemicalbook.com
5-FluorouracilTriphosgeneN,N-dimethylformamideTolueneReflux2-24High google.com
5-FluorouracilPOCl3Various tertiary amines-106-11014- japsonline.com

Table 2: Synthesis of this compound

Starting MaterialReagentSolventTemperature (°C)pHYield (%)Reference
2,4-dichloro-5-fluoropyrimidineNaOH (aq)THF0-- google.com
2,4-dichloro-5-fluoropyrimidineAcidic or alkaline hydrolysisVarious25-95-- guidechem.com

Reactivity and Mechanistic Studies of 2 Chloro 5 Fluoro 5h Pyrimidin 4 One

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction for electron-poor heteroaromatic systems like pyrimidines. The presence of strong electron-withdrawing groups, such as the chlorine at C-2 and the fluorine at C-5, significantly activates the ring for nucleophilic attack. Pyrimidines are noted to be exceptionally reactive in SNAr reactions, with 2-chloropyrimidine (B141910) being approximately 108 times more reactive than 2-chloropyridine (B119429) and 1014–1016 times more reactive than chlorobenzene. nih.govresearchgate.net

Reactivity of the Chlorine Atom at C-2 towards Nucleophiles

The chlorine atom at the C-2 position of the pyrimidine (B1678525) ring is highly labile and serves as an excellent leaving group in SNAr reactions. This position is activated by both ring nitrogens. Consequently, 2-chloro-5-fluoro-5H-pyrimidin-4-one readily reacts with a variety of nucleophiles.

Amines, in particular, are effective nucleophiles for displacing the C-2 chlorine. For instance, the related compound 2-chloro-5-fluoropyrimidine (B20137) is used as a starting material to prepare 5-fluoro-2-aminopyrimidines by reacting it with various amines, often in the presence of a base like potassium carbonate. sigmaaldrich.com Studies on similar systems, such as 2-chloropyrimidine, show moderate to excellent yields with both primary and secondary amines. nih.gov This high reactivity makes SNAr a favorable alternative to palladium-catalyzed amination reactions for such activated substrates. nih.gov

The reaction proceeds via the classical SNAr mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.

Reactivity of the Carbonyl/Hydroxyl Group at C-4 in Substitution Processes

The group at the C-4 position, a carbonyl group in the pyrimidinone tautomer and a hydroxyl group in the hydroxypyrimidine tautomer, is a result of a substitution reaction on a precursor molecule. The synthesis of this compound typically starts from 5-fluoro-2,4-dichloropyrimidine. echemi.comchemicalbook.com In this precursor, both the C-2 and C-4 positions are activated towards nucleophilic attack.

Selective substitution at the C-4 position is often achieved first. The reaction of 5-fluoro-2,4-dichloropyrimidine with a hydroxide (B78521) source, such as sodium hydroxide in an aqueous solution, leads to the preferential displacement of the C-4 chlorine to yield this compound. echemi.comchemicalbook.com This indicates the high reactivity of the C-4 position in the dichlorinated precursor. This selectivity is a common feature in the reactions of 2,4-dichloropyrimidines. wuxiapptec.com

Influence of Fluorine at C-5 on Ring Activation and Regioselectivity

The fluorine atom at the C-5 position plays a crucial role in the reactivity of the pyrimidine ring. As a highly electronegative element, fluorine acts as a strong electron-withdrawing group via the inductive effect. This effect further depletes the electron density of the pyrimidine ring, enhancing its electrophilicity and thus increasing its susceptibility to nucleophilic attack. ossila.comacs.org

The C-5 substituent is known to significantly influence the regioselectivity of SNAr reactions in 2,4-disubstituted pyrimidines. In 2,4-dichloropyrimidines, an electron-withdrawing group at C-5 generally directs nucleophilic attack to the C-4 position. nih.gov However, the interplay of electronic and steric factors can be complex and may alter the expected outcome. wuxiapptec.com While the C-5 fluorine in 5-fluoro-2,4-dichloropyrimidine directs the initial substitution to C-4 to form the title compound, its continued presence in this compound serves to activate the remaining C-2 position for subsequent SNAr reactions.

Electrophilic Reactions on the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient, a characteristic that makes it generally unreactive towards electrophilic aromatic substitution. wikipedia.org The presence of two ring nitrogens and two potent electron-withdrawing substituents (chlorine and fluorine) in this compound further deactivates the ring. Consequently, electrophilic attack on the carbon atoms of the pyrimidine core is highly disfavored and not a common reaction pathway for this compound under typical electrophilic substitution conditions. Reactions at the ring nitrogen, such as N-oxidation, are possible but would compete with the nucleophilic character of the exocyclic oxygen. wikipedia.org

Oxidation and Reduction Pathways of the Pyrimidinone Core

The pyrimidinone core can be subjected to both oxidation and reduction, although these reactions are less common than nucleophilic substitutions.

Reduction pathways are evident from the synthesis of related compounds. For instance, 2-chloro-5-fluoropyrimidine, a precursor, can be obtained through the selective reductive dechlorination of 2,4-dichloro-5-fluoropyrimidine (B19854). guidechem.comgoogle.com This reduction can be achieved using methods like metal reduction (e.g., zinc powder in acetic acid) or catalytic hydrogenolysis (e.g., using a Pd/C or Pt/C catalyst with hydrogen gas). guidechem.com These methods highlight that halogen substituents on the pyrimidine ring can be removed under reducing conditions.

Oxidation of the pyrimidine ring itself is not a primary reaction pathway. However, oxidation at the ring nitrogen atoms to form pyridine (B92270) N-oxides is a known reaction for pyridine and its derivatives, typically using peracids. wikipedia.org Such a reaction could potentially occur on the pyrimidinone core, which might alter the subsequent reactivity of the molecule.

Hydrolysis Reactions of the Pyrimidinone Moiety

Hydrolysis is a significant reaction pathway, particularly in the synthesis and potential degradation of this compound. The synthesis of the compound itself involves a selective hydrolysis step, where 5-fluoro-2,4-dichloropyrimidine is treated with a base like sodium hydroxide in an aqueous medium, leading to the hydrolysis of the C-4 chlorine to a hydroxyl group. echemi.comchemicalbook.com

The remaining C-2 chlorine atom can also undergo hydrolysis, although typically under more forcing conditions or different pH ranges. The hydrolysis of the related 2-chloro-5-fluoropyrimidine to produce 2-hydroxy-5-fluoropyrimidine (a tautomer of 5-fluoropyrimidin-2-one) can be accomplished under either acidic or alkaline conditions at elevated temperatures (25°C to 95°C). guidechem.comgoogle.com This suggests that under certain conditions, the C-2 chloro group in this compound could also be hydrolyzed to yield 5-fluorouracil (B62378), a well-known antimetabolite. The propensity for hydrolysis, especially for highly activated chloro-heterocycles, can sometimes be a competing reaction during SNAr substitutions in aqueous media. rsc.org

Interactive Data Table: Reactivity of this compound and Precursors

Reaction TypePositionReagents/ConditionsProduct/ObservationReference(s)
SNAr C-4 (on precursor)5-fluoro-2,4-dichloropyrimidine + 1M NaOH, THF, 0 °CSelective substitution of C-4 chlorine to form this compound echemi.comchemicalbook.com
SNAr C-2 (on related compound)2-chloro-5-fluoropyrimidine + Amines, K2CO3Formation of 5-fluoro-2-aminopyrimidines sigmaaldrich.com
Reduction C-4 (on precursor)2,4-dichloro-5-fluoropyrimidine + Zn powder, acetic acidSelective dechlorination at C-4 to give 2-chloro-5-fluoropyrimidine guidechem.com
Hydrolysis C-2 (on related compound)2-chloro-5-fluoropyrimidine + Acid or Base, 25-95 °CFormation of 2-hydroxy-5-fluoropyrimidine guidechem.comgoogle.com

Detailed Mechanistic Investigations of Reaction Pathways

Transition State Characterization and Energy Barrier Calculations

A thorough search of scientific databases and chemical literature did not yield specific data on the transition state characterization or energy barrier calculations for reactions involving this compound.

Theoretical studies on analogous chloropyrimidines and fluorinated heterocycles suggest that the energy barriers for nucleophilic substitution are influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyrimidine ring. nih.govemerginginvestigators.org The presence of both a chloro and a fluoro substituent on the pyrimidine ring introduces complexity in predicting reactivity and regioselectivity. mdpi.comacs.org Computational methods, such as Density Functional Theory (DFT), would be required to model the transition states and calculate the activation energies for specific reactions of this compound. pressbooks.pub Without such dedicated computational studies, no quantitative data on energy barriers can be provided.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Progress

No specific Intrinsic Reaction Coordinate (IRC) analyses for reactions of this compound have been reported in the available scientific literature.

IRC analysis is a computational method used to map the minimum energy path connecting a transition state to the reactants and products, confirming that the identified transition state is indeed the correct one for the reaction under investigation. libretexts.org This analysis provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For a potential nucleophilic substitution on this compound, an IRC analysis would trace the trajectory from the approach of the nucleophile, through the transition state, to the final substituted product. libretexts.org However, in the absence of primary research focused on this specific molecule, no IRC data or associated visualizations are available.

Derivatization and Analog Synthesis from 2 Chloro 5 Fluoro 5h Pyrimidin 4 One

Synthesis of 4-O-Substituted Pyrimidine (B1678525) Derivatives

The C-4 position of the 2-chloro-5-fluoro-5H-pyrimidin-4-one core is readily susceptible to nucleophilic substitution, providing a straightforward route to a variety of 4-O-substituted analogs. This reactivity is a key feature in the synthetic utility of this scaffold.

Alkoxylation and Aryloxylation Reactions at C-4

The chlorine atom at the C-4 position can be displaced by oxygen nucleophiles to form ethers. This transformation, known as alkoxylation or aryloxylation, is a common strategy for modifying the pyrimidine core. For instance, the reaction of 2,4-dichloro-5-fluoropyrimidine (B19854) with phenols or alcohols in the presence of a suitable base like potassium carbonate leads to the formation of the corresponding 4-alkoxy or 4-aryloxy derivatives. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom facilitate this nucleophilic aromatic substitution (SNAr) reaction.

A variety of alcohols and phenols can be employed in this reaction, leading to a diverse range of products. The choice of solvent and base is crucial for optimizing the reaction conditions and achieving high yields.

Transformations Involving the C-2 Chlorine Atom

The chlorine atom at the C-2 position of the pyrimidine ring offers another site for synthetic elaboration. Its reactivity allows for the introduction of nitrogen and carbon-based functional groups, further expanding the chemical space accessible from the this compound starting material.

Amination Reactions via C-N Bond Formation

The C-2 chlorine atom can be substituted by various amine nucleophiles to forge new carbon-nitrogen (C-N) bonds. researchgate.net This amination reaction is a powerful tool for introducing diverse functionalities and is frequently employed in the synthesis of biologically active molecules. researchgate.net The reaction of 2-chloro-5-fluoropyrimidine (B20137) with primary or secondary amines, often in the presence of a base to neutralize the HCl generated, proceeds to give the corresponding 2-amino-5-fluoropyrimidine derivatives. nih.govbldpharm.comsigmaaldrich.com

The scope of this reaction is broad, accommodating a wide range of amines. Below is a table summarizing representative examples of amination reactions.

AmineProduct
Ammonia2-Amino-5-fluoropyrimidin-4-one
Methylamine5-Fluoro-2-(methylamino)pyrimidin-4-one
Propylamine5-Fluoro-2-(propylamino)pyrimidin-4-one
Morpholine5-Fluoro-2-morpholinopyrimidin-4-one

Cyano-Functionalization

The introduction of a cyano group at the C-2 position can be achieved through nucleophilic substitution using a cyanide salt, such as sodium or potassium cyanide. This cyano-functionalization provides a valuable synthetic handle for further transformations. The resulting 2-cyano-5-fluoropyrimidin-4-one can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct more complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of heteroaromatic compounds like this compound. researchgate.netysu.am These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. researchgate.netysu.amacs.org

Common palladium-catalyzed cross-coupling reactions applicable to this system include:

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds. This is a versatile method for introducing aryl, heteroaryl, or vinyl groups. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This offers an alternative and often milder method for amination compared to traditional SNAr reactions. nih.gov

Hiyama Coupling: Reaction with organosilanes to form C-C bonds, providing another avenue for the introduction of various organic fragments. researchgate.netresearchgate.net

The success of these reactions is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the reaction conditions. The table below provides a conceptual overview of the types of products that can be accessed through these methods.

Coupling ReactionCoupling PartnerBond FormedProduct Type
SuzukiArylboronic acidC-C2-Aryl-5-fluoropyrimidin-4-one
Buchwald-HartwigAnilineC-N5-Fluoro-2-(phenylamino)pyrimidin-4-one
HiyamaVinyltrimethoxysilaneC-C5-Fluoro-2-vinylpyrimidin-4-one

Synthesis of Fused Heterocyclic Systems Incorporating the 2-chloro-5-fluoro-pyrimidin-4-one Core

The this compound scaffold can be utilized as a building block for the synthesis of more complex, fused heterocyclic systems. nih.govmdpi.com These reactions often involve a sequence of transformations where the substituents on the pyrimidine ring are manipulated to facilitate intramolecular cyclization or intermolecular annulation reactions.

For example, a common strategy involves the introduction of a reactive functional group at the C-2 or C-4 position, followed by a reaction with a bifunctional reagent to construct a new ring fused to the pyrimidine core. This approach has been used to synthesize a variety of fused systems, such as pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines, which are known to exhibit a range of biological activities. mdpi.comacs.org The synthesis of these fused systems often leverages the reactivity of both the chloro and fluoro substituents, as well as the pyrimidine ring itself, to achieve the desired molecular complexity. nih.govmdpi.com

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Fluoro 5h Pyrimidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-chloro-5-fluoropyrimidin-4(3H)-one. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's connectivity and environment.

¹H NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of 2-chloro-5-fluoropyrimidin-4(3H)-one is expected to be relatively simple, showing signals for the two protons in the molecule: the vinylic proton at position 6 (H-6) and the proton on the nitrogen atom (N3-H).

H-6 Proton: This proton is attached to a carbon (C-6) adjacent to the carbon bearing a fluorine atom (C-5). Due to this proximity, its signal is anticipated to appear as a doublet. The splitting arises from scalar coupling through three bonds to the ¹⁹F nucleus (³JH-F). The chemical shift is influenced by the electronegative fluorine and the aromatic character of the pyrimidine (B1678525) ring.

N-H Proton: The amide proton (N3-H) typically appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding effects.

While specific experimental data is not widely published, analysis of related structures and general principles allows for the prediction of the spectral parameters.

Table 1: Predicted ¹H NMR Data for 2-chloro-5-fluoropyrimidin-4(3H)-one

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-67.5 - 8.5Doublet (d)³JH-F ≈ 2-5 Hz
N-H12.0 - 14.0 (in DMSO-d₆)Broad Singlet (br s)-

¹³C NMR Analysis: Carbon Chemical Shifts and Coupling Patterns

The proton-decoupled ¹³C NMR spectrum of 2-chloro-5-fluoropyrimidin-4(3H)-one should display four distinct signals, corresponding to the four carbon atoms in the pyrimidine ring. A key feature of this spectrum is the presence of C-F coupling, which splits the signals of carbons close to the fluorine atom. magritek.com

C-2: This carbon is bonded to an electronegative chlorine atom and two nitrogen atoms, causing a significant downfield shift. It would likely appear as a singlet or a small doublet due to long-range coupling with fluorine.

C-4: This is a carbonyl carbon (C=O), which characteristically appears far downfield. It will be split into a doublet by the adjacent fluorine atom (²JC-F).

C-5: This carbon is directly bonded to the fluorine atom and will therefore exhibit a large one-bond coupling constant (¹JC-F), appearing as a large doublet. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.

C-6: This carbon is bonded to a proton and is adjacent to the fluorinated carbon. Its signal will appear as a doublet due to two-bond coupling with the fluorine atom (²JC-F).

The analysis of fluorinated compounds often involves proton and fluorine decoupling to simplify the spectra and aid in assignments. magritek.com

Table 2: Predicted ¹³C NMR Data for 2-chloro-5-fluoropyrimidin-4(3H)-one

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-2145 - 155Singlet (s) or Doublet (d)⁴JC-F ≈ 1-5 Hz
C-4155 - 165Doublet (d)²JC-F ≈ 15-30 Hz
C-5135 - 145Doublet (d)¹JC-F ≈ 220-250 Hz
C-6125 - 135Doublet (d)²JC-F ≈ 20-35 Hz

¹⁹F NMR Analysis: Fluorine Chemical Shifts and Coupling to Adjacent Nuclei

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds, characterized by a wide range of chemical shifts. wikipedia.orghuji.ac.il For 2-chloro-5-fluoropyrimidin-4(3H)-one, a single resonance is expected in the ¹⁹F NMR spectrum.

The signal for the fluorine at C-5 will be split into a doublet due to the three-bond coupling (³JF-H) with the H-6 proton. wikipedia.org The chemical shift value is typically reported relative to a standard like CFCl₃. colorado.edu For fluorine attached to an aromatic or vinylic system, the chemical shift is expected in the range of -100 to -170 ppm. icpms.czucsb.edu

Table 3: Predicted ¹⁹F NMR Data for 2-chloro-5-fluoropyrimidin-4(3H)-one

FluorinePredicted Chemical Shift (δ, ppm) (rel. to CFCl₃)MultiplicityCoupling Constant (J, Hz)
C5-F-150 to -170Doublet (d)³JF-H6 ≈ 2-5 Hz

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, it would primarily serve to confirm the absence of H-H coupling, as the H-6 and N-H protons are typically not coupled or show very weak correlation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The key correlation would be between the H-6 signal in the ¹H spectrum and the C-6 signal in the ¹³C spectrum, confirming the assignment of both.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D technique for this structure, as it reveals correlations between protons and carbons over two or three bonds. Key expected correlations would include:

H-6 to C-4 , C-5 , and C-2 .

N-H proton to C-2 and C-4 . These correlations would definitively piece together the pyrimidine ring, confirm the positions of the substituents, and validate the proposed tautomeric form.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic Vibrational Modes

The FTIR spectrum of 2-chloro-5-fluoropyrimidin-4(3H)-one is characterized by absorption bands corresponding to its specific functional groups. Analysis of the precursor 2,4-dichloro-5-fluoropyrimidine (B19854) can provide comparative data for the ring and C-F vibrations. spectrabase.com

Table 4: Predicted FTIR Absorption Bands for 2-chloro-5-fluoropyrimidin-4(3H)-one

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Intensity
N-H StretchAmide (N-H)3100 - 3300Medium, Broad
C-H StretchAromatic/Vinylic C-H3000 - 3100Medium
C=O StretchAmide I band (carbonyl)1650 - 1700Strong
C=C and C=N StretchesPyrimidine Ring1400 - 1600Medium-Strong
C-F StretchAryl-F1200 - 1270Strong
C-Cl StretchAryl-Cl1000 - 1100Medium-Strong

The strong absorption band for the carbonyl (C=O) group would confirm the presence of the pyrimidin-4-one structure. The broad N-H stretch is characteristic of the amide group, and the strong C-F stretch confirms the fluorine substitution. Together, these spectroscopic methods provide a detailed and unambiguous structural characterization of 2-chloro-5-fluoropyrimidin-4(3H)-one.

Raman Spectroscopy: Complementary Vibrational Information

Raman spectroscopy provides valuable complementary information to infrared (IR) spectroscopy for the vibrational analysis of 2-chloro-5-fluoro-5H-pyrimidin-4-one. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Theoretical and experimental studies on related pyrimidine derivatives, such as uracil (B121893) and its 5-halogenated counterparts, offer insights into the expected Raman active modes for the title compound. nih.gov

Key vibrational modes expected in the Raman spectrum of this compound include the ring breathing and Kekule stretching modes. The substitution of a hydrogen atom with a heavier halogen atom, such as fluorine, is known to lower the frequencies of these modes due to the mass effect. nih.gov The C-F stretching frequency is expected to be distinctly separated from the C-H and N-H stretching frequencies of the pyrimidine ring. nih.gov

Computational studies using methods like Density Functional Theory (DFT) are instrumental in predicting and assigning the vibrational frequencies. core.ac.uknih.govcardiff.ac.uk For similar molecules, theoretical Raman spectra have shown good agreement with experimental data, aiding in the detailed assignment of vibrational bands. researchgate.net

Table 1: Predicted Prominent Raman Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Notes
N-H Stretch3100 - 3300Typically a strong band.
C=O Stretch1650 - 1700A strong and characteristic band.
C=C/C=N Ring Stretch1400 - 1600Multiple bands corresponding to ring vibrations.
C-F Stretch1000 - 1200Characteristic band for fluorinated compounds.
C-Cl Stretch600 - 800Characteristic band for chlorinated compounds.
Ring Breathing700 - 900A collective vibration of the entire ring system.

This table is predictive and based on data from related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The presence of chlorine and fluorine atoms leads to characteristic isotopic patterns and fragmentation pathways. researchgate.netyoutube.comchemguide.co.uk

The molecular ion peak (M+) in the mass spectrum will exhibit a characteristic M+2 peak due to the presence of the chlorine-37 isotope. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, which results in the M+2 peak having an intensity of about one-third of the molecular ion peak (M+). chemguide.co.uk This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule and its fragments.

Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the heterocyclic ring and the loss of substituents. researchgate.netnih.gov For this compound, expected fragmentation could include the loss of CO, Cl, F, or combinations thereof. The fragmentation pattern provides a fingerprint that can be used for structural confirmation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePossible FragmentNotes
148/150[C₄H₂ClFN₂O]⁺Molecular ion (M⁺) and M+2 peak, showing the 3:1 ratio for chlorine isotopes.
120/122[M - CO]⁺Loss of carbon monoxide.
113[M - Cl]⁺Loss of a chlorine radical.
129[M - F]⁺Loss of a fluorine radical.
78[C₃H₂FN]⁺A smaller fragment resulting from ring cleavage.

This table is predictive and based on general fragmentation patterns of related compounds. Actual fragmentation may vary based on ionization conditions.

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The calculated exact mass for the molecular ion of this compound (C₄H₂³⁵ClFN₂O) is a critical parameter for its unambiguous identification. chem-agilent.com

Table 3: High-Resolution Mass Data for this compound

Ion FormulaIsotopeCalculated Exact Mass
[C₄H₂ClFN₂O + H]⁺³⁵Cl148.9918
[C₄H₂ClFN₂O + H]⁺³⁷Cl150.9889

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of this compound in complex mixtures and for assessing its purity. nih.govmdpi.comnih.govnih.gov

LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like pyrimidinones. researchgate.netnih.gov Reversed-phase chromatography is commonly employed, and the mass spectrometer provides sensitive and selective detection. LC-MS/MS, which involves further fragmentation of selected ions, enhances specificity and is valuable for quantitative analysis in complex matrices. nih.gov

GC-MS can also be used, potentially after derivatization to increase volatility and thermal stability. nih.gov The choice between LC-MS and GC-MS depends on the analyte's properties and the specific analytical requirements.

X-ray Crystallography for Solid-State Structure Determination

It is expected that this compound will form a planar or near-planar heterocyclic ring structure. The crystal packing is likely to be dominated by intermolecular hydrogen bonds, particularly involving the N-H group and the carbonyl oxygen (N-H···O). acs.org These interactions are fundamental in forming supramolecular architectures such as dimers or extended networks. The presence of the electronegative fluorine and chlorine atoms will also influence the crystal packing through dipole-dipole and other weaker interactions. core.ac.ukacs.org

Table 4: Expected Crystallographic Parameters for this compound

ParameterExpected Value/SystemBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for pyrimidine derivatives. vensel.orgwikipedia.org
Space GroupCentrosymmetric (e.g., P2₁/c)Frequent for achiral molecules forming hydrogen-bonded dimers. vensel.org
Key InteractionsN-H···O hydrogen bondsA predominant interaction in pyrimidinones. acs.org
Dihedral AnglesNear 0° for the ringIndicative of a planar ring structure.

This table is predictive and based on the crystal structures of analogous compounds.

Advanced Spectroscopic Techniques for Intermolecular Interactions

The study of intermolecular interactions, particularly hydrogen bonding, is critical for understanding the properties of this compound in both solution and the solid state. Advanced spectroscopic techniques, often in combination with computational methods, are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hydrogen bonding in solution. The chemical shift of the N-H proton is sensitive to its environment and can indicate its involvement in hydrogen bonding. acs.org

Therefore, it is not possible to generate an article that adheres to the user's strict outline and content requirements based on existing scientific literature. The requested in-depth analysis of its quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, ab initio methods for electronic properties, molecular orbital analysis, and simulated spectroscopic data (NMR, IR, Raman), has not been published.

To provide a scientifically accurate and verifiable article, data from peer-reviewed research is essential. Without such sources, the generation of an authoritative and detailed article on the computational chemistry of this compound cannot be fulfilled at this time.

Computational Chemistry and Theoretical Studies of 2 Chloro 5 Fluoro 5h Pyrimidin 4 One

Reaction Mechanism Modeling and Energy Profiling

Theoretical modeling of reaction mechanisms provides invaluable insights into the transformation of reactants into products. For a molecule like 2-chloro-5-fluoro-5H-pyrimidin-4-one, which contains multiple reactive sites, computational studies could predict the most likely pathways for its chemical reactions, such as nucleophilic substitution.

Prediction of Transition State Structures and Activation Energies

The determination of transition state geometries and their corresponding activation energies is fundamental to understanding reaction kinetics. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose. A DFT study on a related but more complex molecule, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, has been reported, indicating the feasibility of such calculations for pyrimidine (B1678525) derivatives. scilit.com However, specific calculations for the transition states involved in reactions of this compound are not documented in the searched literature.

Table 1: Hypothetical Data Table for Transition State Analysis of this compound

Reaction TypeProposed Transition StateCalculated Activation Energy (kcal/mol)Computational Method
Nucleophilic Aromatic Substitution at C2[Structure of TS]Data not availableDFT/B3LYP
Nucleophilic Acyl Substitution at C4[Structure of TS]Data not availableMP2/cc-pVTZ

This table is for illustrative purposes only. No experimental or calculated data for these specific parameters for this compound were found in the public domain.

Solvation Models in Computational Reaction Studies

The influence of the solvent on reaction pathways and energetics is critical. Computational chemistry utilizes both implicit and explicit solvation models to account for these effects. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules. While the principles of these models are well-established, their specific application to model the solvation of this compound and its reaction intermediates has not been reported.

Molecular Modeling and Simulations

Molecular modeling and simulations are essential for understanding the three-dimensional structure of a molecule and its interactions with biological targets.

Molecular Docking for Analyzing Ligand-Target Chemical Interactions

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. This method is instrumental in drug discovery. Although molecular docking studies have been performed on various pyrimidine derivatives to assess their potential as inhibitors of different enzymes, no such studies have been published specifically for this compound. nih.gov A study on other substituted pyrimidines highlighted the importance of substituents in determining binding affinity. nih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Hypothetical KinaseData not availableData not available
Hypothetical ProteaseData not availableData not available

This table is a template demonstrating how docking results would be presented. No specific docking data for this compound is available.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule over time. These simulations are crucial for understanding how a molecule might behave in a biological environment. While MD simulations have been applied to other complex heterocyclic systems, including pyrimidine derivatives, to study their stability and interactions, there are no published MD simulation studies focused on this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling focused on physicochemical parameters and their correlation with molecular function

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds. QSAR studies have been conducted on various classes of pyrimidine derivatives, but a specific QSAR model for derivatives of this compound has not been developed or reported in the literature. researchgate.net

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Organic Molecules

2-chloro-5-fluoro-5H-pyrimidin-4-one and its close derivatives are fundamental starting materials in the multi-step synthesis of various complex organic molecules, particularly active pharmaceutical ingredients (APIs). ossila.com The presence of halogen substituents on the pyrimidine (B1678525) ring allows for sequential, regioselective reactions, such as nucleophilic aromatic substitution, enabling the introduction of diverse functional groups.

A prominent example of its application is in the synthesis of the antiviral drug Favipiravir . nih.govscispace.com Favipiravir possesses broad-spectrum activity against numerous RNA viruses. scispace.com Synthetic routes to Favipiravir have been developed utilizing fluorinated pyrimidine precursors, highlighting the strategic importance of this chemical family in accessing complex therapeutic agents. nih.govscispace.comgoogle.com

Furthermore, related chloropyrimidine structures are integral to the synthesis of targeted cancer therapies like Pazopanib . google.com Pazopanib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft-tissue sarcoma. google.com The synthesis involves coupling a substituted indazole amine with a dichloropyrimidine intermediate, demonstrating the core utility of the chloropyrimidine scaffold in building kinase inhibitors. google.com

Research has also shown that the closely related compound, 2-chloro-5-fluoropyrimidine (B20137), is a key starting material for other potential therapeutics. It is used to prepare inhibitors of the JAK2 kinase and potent antagonists for P2X7 receptors, which are targets for inflammatory diseases. sigmaaldrich.com

Molecule NameClassTherapeutic/Investigational UseReference
FavipiravirAntiviral AgentTreatment of RNA virus infections nih.govscispace.com
PazopanibTyrosine Kinase InhibitorOncology (Renal Cell Carcinoma, Soft-Tissue Sarcoma) google.com
JAK2 Kinase InhibitorsEnzyme InhibitorInvestigational for myeloproliferative neoplasms and other cancers sigmaaldrich.com
P2X7 Receptor AntagonistsReceptor AntagonistInvestigational for inflammatory diseases sigmaaldrich.com

Integration into Frameworks for Molecular Probes and Imaging Agents

The incorporation of fluorine atoms into organic molecules is a critical strategy for developing molecular probes for Positron Emission Tomography (PET) imaging. The isotope Fluorine-18 ([18F]) is a widely used positron emitter for this non-invasive imaging technique, which allows for the in-vivo visualization and quantification of biological processes. nih.govnih.gov

The scaffold of this compound is directly relevant to this field. For instance, a method for the synthesis of [18F]Favipiravir was developed to study the drug's biodistribution and kinetics using PET. nih.gov This radiolabeled version of the antiviral drug allows researchers to track its uptake and clearance in tissues, providing crucial information that may be more indicative of its potential efficacy than plasma levels alone. nih.gov The synthesis of [18F]Favipiravir was achieved in a one-pot, two-step process starting from a commercially available precursor. nih.gov

This application is part of a broader trend where fluorinated molecules are designed as PET tracers. A well-known example is [18F]-fluorothymidine (FLT) , which serves as a marker for cell proliferation and is used in oncology to assess tumors. nih.gov The development of such agents is crucial for diagnosing diseases, stratifying patients for specific therapies, and monitoring treatment response. nih.gov

Imaging AgentImaging ModalityBiological Target/ProcessSignificanceReference
[18F]FavipiravirPETDrug Biodistribution & KineticsAllows in-vivo tracking of the antiviral drug to assess tissue uptake and clearance. nih.gov
[18F]-fluorothymidine (FLT)PETCell Proliferation (DNA Synthesis)Used in oncology to image tumor activity and response to therapy. nih.gov

Utilization in the Preparation of Advanced Materials (e.g., semiconducting materials, organometallic ligands for OLEDs)

The utility of fluorinated pyrimidines extends beyond life sciences into the realm of materials science. These compounds serve as building blocks for advanced materials with specific electronic and photophysical properties. ossila.com

The related intermediate, 2-chloro-5-fluoropyrimidine , is used to synthesize ligands for iridium complexes that function as emitters in Organic Light-Emitting Diodes (OLEDs). ossila.com OLED technology is prevalent in modern displays and lighting due to its efficiency and color quality. The iridium complexes formulated with ligands derived from 2-chloro-5-fluoropyrimidine have demonstrated excellent performance, achieving a high external quantum efficiency (EQE) of over 29.5%. ossila.com The π-electron deficient nature of the pyrimidine ring facilitates the synthesis of these organometallic compounds. ossila.com

In addition to OLEDs, these fluorinated pyrimidine building blocks are also employed in the development of novel semiconducting materials. ossila.com

Application AreaMaterial TypeRole of Pyrimidine IntermediateKey FindingReference
OLEDsOrganometallic Iridium ComplexesPrecursor for synthesizing emitter ligands.Achieved external quantum efficiency >29.5%. ossila.com
ElectronicsSemiconducting MaterialsFluorinated building block for organic semiconductors.Contributes to the development of new electronic materials. ossila.com

Strategic Importance in Agrochemical Synthesis

In agriculture, this compound is an important intermediate for producing both herbicides and insecticides. The broader class of chlorinated and fluorinated pyridine (B92270) and pyrimidine derivatives forms the backbone of many fourth-generation pesticides. agropages.com These modern agrochemicals are sought after for their high efficacy against target pests and weeds, coupled with lower toxicity profiles and better environmental compatibility compared to older generations of pesticides. agropages.com

For example, the related compound 4-Amino-2-chloro-5-fluoropyrimidine is a commercially available intermediate used in the synthesis of novel fungicides. google.com The development of such compounds is critical for managing plant diseases and ensuring crop yields. The strategic inclusion of the fluoropyrimidine core allows for the creation of active ingredients with potent biological activity. google.com

Agrochemical ClassRole of Pyrimidine IntermediateSignificanceReference
HerbicidesSynthetic precursorUsed to create active ingredients for weed control.
InsecticidesSynthetic precursorForms the basis for fourth-generation insecticides with high efficacy and lower toxicity. agropages.com
FungicidesStarting material (e.g., 4-Amino-2-chloro-5-fluoropyrimidine)Enables the synthesis of compounds for controlling fungal plant diseases. google.com

Molecular Interactions and Structure Activity Relationship Sar Investigations

Influence of Halogen Substituents (Chlorine and Fluorine) on Molecular Reactivity and Interaction Profiles

The presence and nature of halogen atoms are of paramount importance in medicinal chemistry, profoundly influencing a molecule's electronic, steric, and lipophilic properties. In 2-chloro-5-fluoro-5H-pyrimidin-4-one, the chlorine at position 2 and the fluorine at position 5 are critical modulators of its molecular profile.

The electronic landscape of the pyrimidinone ring is significantly altered by its halogen substituents. Both chlorine and fluorine are highly electronegative atoms, and they primarily exert a strong electron-withdrawing inductive effect (-I). quora.com This effect pulls electron density away from the aromatic ring through the sigma bonds. Fluorine is the most electronegative element, and its -I effect is particularly potent, making the adjacent carbon atoms more electron-poor. stackexchange.com

While halogens also possess lone pairs of electrons that can be donated to the ring through a resonance or mesomeric effect (+M), this effect is generally weak for halogens and is outweighed by their powerful inductive withdrawal. quora.com The net result is that the pyrimidine (B1678525) ring becomes significantly π-electron deficient. ossila.com This electron deficiency increases the electrophilicity of the ring, making it more susceptible to nucleophilic aromatic substitution, with the C2 position, bearing the chlorine atom, being a primary site for such reactions. Furthermore, theoretical studies have shown that chlorine atoms attached to electron-withdrawing moieties can exhibit an electrophilic region known as a σ-hole, which can participate in specific non-covalent interactions. rsc.org

Steric effects, which arise from the spatial arrangement of atoms, are a critical determinant of how a molecule fits into a biological target's binding site. wikipedia.org The size of an atom or group can facilitate or hinder favorable interactions. There is a notable difference in the steric bulk of fluorine and chlorine.

Fluorine: With a van der Waals radius of 1.47 Å, fluorine is relatively small, often considered a bioisostere of a hydrogen atom (radius ~1.20 Å). Its minimal steric footprint means it can often be incorporated into a molecule without causing significant steric clashes in a constrained binding pocket.

Chlorine: With a larger van der Waals radius of 1.75 Å, chlorine introduces more significant steric bulk. This can be either advantageous or detrimental. It may prevent the molecule from fitting into a smaller binding site, but it can also be used to achieve selectivity for a target with a larger pocket over a related target with a smaller one. nih.gov The increased size can also promote more significant van der Waals interactions. nih.gov

Lipophilicity, often quantified as the partition coefficient (log P), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov It describes a molecule's affinity for a lipid-like environment compared to an aqueous one. Halogenation is a well-established strategy for increasing a molecule's lipophilicity.

Table 1: Physicochemical Properties of Halogen Substituents This interactive table summarizes the key properties of the halogen substituents found in the compound.

Property Fluorine (F) Chlorine (Cl) Impact on this compound
van der Waals Radius (Å) 1.47 1.75 Chlorine adds more steric bulk than fluorine, influencing binding pocket fit. nih.gov
Electronegativity (Pauling Scale) 3.98 3.16 Both exert a strong inductive (-I) effect, making the ring electrophilic. Fluorine's effect is stronger. quora.comstackexchange.com

| Hydrophobic Contribution (π) | +0.14 | +0.71 | Both increase lipophilicity, with chlorine having a larger impact, affecting membrane permeability. nih.gov |

Role of the Pyrimidinone Core in Specific Molecular Recognition Events

The pyrimidinone scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. nih.gov Its structure is analogous to the natural pyrimidine bases (cytosine, thymine, uracil) that form the building blocks of DNA and RNA. researchgate.netacs.org This resemblance allows the pyrimidinone core to act as a biomimetic, effectively engaging with biological targets that have evolved to recognize nucleobases.

Rational Design Principles for Modulating Molecular Properties and Binding Affinity

Rational design uses structural information about a molecule and its target to make purposeful modifications aimed at improving desired properties like binding affinity and selectivity. researchgate.netacs.org this compound serves as an excellent template for such design strategies.

Key principles include:

Targeting the C2 Position: The chlorine atom at the 2-position is a versatile chemical handle. As a good leaving group, it can be readily displaced by a wide variety of nucleophiles (e.g., amines, thiols, alcohols). This allows for the systematic synthesis of libraries of new analogues to probe the structure-activity relationship and explore the topology of the binding site. acs.org

Fine-Tuning with the C5 Substituent: While fluorine is present in the parent compound, this position can be modified to other groups to systematically tune electronic properties, steric bulk, and lipophilicity to optimize interactions. acs.org

Scaffold Elaboration: The pyrimidinone core can be used as an anchor or scaffold from which to build larger, more complex structures. By adding substituents that can reach out and engage with nearby pockets on the target protein's surface, binding affinity and selectivity can be dramatically enhanced. nih.govacs.org

Pharmacophore Hybridization: The pyrimidinone moiety can be chemically linked to another distinct pharmacophore to create a hybrid molecule designed to interact with two separate targets or two different sites on the same target. nih.gov

Table 2: Rational Design Strategies for Modifying this compound This interactive table outlines potential modifications and their intended effects based on rational design principles.

Modification Site Example Modification Rationale Desired Outcome
Position 2 (Cl) Replace with -NH-Aryl Explore new interactions via the aryl group Increased binding affinity, improved selectivity. acs.org
Position 5 (F) Replace with -CH3 Increase lipophilicity, alter steric profile Probe sensitivity to steric bulk in the binding pocket. acs.org

| Position 1 (N-H) | Add substituent via alkylation | Block H-bond donation, increase lipophilicity | Determine the importance of the N-H hydrogen bond donor for activity. acs.org |

Theoretical Frameworks for Predicting and Interpreting Molecular Interaction Mechanisms

Computational chemistry provides powerful tools for understanding and predicting how molecules like this compound behave and interact with biological systems. These theoretical frameworks complement experimental work by providing mechanistic insights at an atomic level.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govacs.org By calculating molecular descriptors (representing properties like lipophilicity, electronic charge, and size) for a set of pyrimidinone analogues, a predictive model can be built. This model can then be used to estimate the activity of newly designed, not-yet-synthesized compounds, guiding synthetic efforts toward more potent molecules. mdpi.com

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a biological target. nih.gov For this compound, docking studies can reveal its likely binding mode within an enzyme's active site, identifying key hydrogen bonds, hydrophobic interactions, and potential steric clashes. This provides a structural hypothesis for the molecule's activity and a powerful tool for structure-based drug design. nih.govnih.gov

Quantum Mechanics (QM): Methods such as Density Functional Theory (DFT) are used to calculate the electronic structure of a molecule with high accuracy. QM calculations can generate electrostatic potential maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby explaining its intrinsic reactivity. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations model the motion of atoms in a system over time. An MD simulation of this compound bound to its target can assess the stability of the predicted docking pose, reveal important conformational changes in the molecule or the protein upon binding, and provide insights into the thermodynamics and kinetics of the interaction. nih.govaip.org

Table 3: Application of Theoretical Frameworks This interactive table describes how different computational methods are applied to study the compound.

Theoretical Method Application Information Gained
QSAR Correlate structural descriptors with biological activity across a series of analogues. nih.gov Predictive models for activity; identification of key physicochemical properties. acs.org
Molecular Docking Predict the binding pose of the molecule within a target's active site. nih.gov Key interactions (H-bonds, etc.); structural basis for affinity and selectivity. nih.gov
Quantum Mechanics (DFT) Calculate electronic properties and reactivity. rsc.org Electrostatic potential maps; orbital energies; explanation of chemical reactivity.

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule-target complex over time. nih.gov | Stability of binding; conformational flexibility; solvent effects. aip.org |

Q & A

Q. What are the recommended synthesis routes for 2-chloro-5-fluoro-5H-pyrimidin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via halogenation or nucleophilic substitution of pyrimidine precursors. Key steps include:

  • Chlorination: Reaction of 5-fluoro-5H-pyrimidin-4-one with POCl₃ or PCl₅ under reflux (80–100°C) .
  • Fluorination: Use of fluorinating agents like Selectfluor® in polar solvents (e.g., DMF) at 50–60°C .
  • Optimization: Yield depends on stoichiometry (excess halogenating agent improves conversion) and solvent choice (polar aprotic solvents enhance reactivity). For example, using DMF increases reaction rates but may require post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management: Segregate halogenated waste and neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal. Collaborate with certified waste treatment agencies for halogenated organic compounds .
  • Emergency Measures: In case of exposure, rinse skin with water for 15 minutes; seek medical attention for inhalation/ingestion .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

Technique Key Data Detection Limit Reference
NMR 1^1H/19^{19}F NMR: Peaks for Cl/F substituents (δ ~8.5 ppm for pyrimidine protons)0.1–1 mol%
XRD Confirms planar pyrimidine ring (bond lengths: C–Cl ~1.73 Å, C–F ~1.34 Å)Single crystal ≥0.1 mm
MS Molecular ion [M+H]⁺ at m/z 161.5 (calc. 161.56)1 ppm accuracy
IR C=O stretch at ~1700 cm⁻¹, C–F at ~1250 cm⁻¹1–5% impurity

Advanced Research Questions

Q. How can contradictions between NMR and X-ray data regarding tautomeric forms be resolved?

Methodological Answer: Tautomerism (e.g., keto-enol) in pyrimidinones can lead to discrepancies:

  • NMR Limitations: Rapid equilibration in solution may average signals, masking tautomers. Use low-temperature NMR (−40°C in CD₂Cl₂) to "freeze" tautomeric states .
  • XRD Clarity: Solid-state analysis confirms the dominant tautomer. For example, identifies 5-fluorocytosine as the keto form in co-crystals .
  • Computational Validation: DFT calculations (B3LYP/6-311+G(d,p)) predict relative stability of tautomers, aligning with experimental data .

Q. What challenges arise in X-ray crystallography of halogenated pyrimidinones, and how are they mitigated?

Methodological Answer:

  • Crystal Growth: Halogen substituents (Cl/F) reduce solubility. Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • Disorder: Flexible substituents (e.g., fluoro groups) cause electron density smearing. Refine structures with SHELXL using restraints for Cl/F positions .
  • Radiation Sensitivity: Halogenated crystals degrade under X-rays. Collect data at 100 K with cryoprotectants (e.g., glycerol) .

Q. How can regioselectivity challenges in halogenation reactions be addressed?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., –NO₂) to guide halogenation to specific positions. For example, nitration prior to fluorination improves selectivity .
  • Catalysis: Use Lewis acids (e.g., FeCl₃) to stabilize transition states. reports 85% yield for Cl substitution using FeCl₃ in acetonitrile .
  • Kinetic Control: Lower reaction temperatures (0–25°C) favor thermodynamically less stable but kinetically favored products .

Q. What strategies optimize purification of this compound from byproducts?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (5–20% ethyl acetate in hexane). Monitor fractions by TLC (Rf ~0.3) .
  • Recrystallization: Dissolve crude product in hot ethanol, then cool to −20°C. Achieves >98% purity but lower yield (~60%) .
  • HPLC-Prep: Reverse-phase C18 column (acetonitrile/water, 70:30) removes polar impurities (e.g., unreacted starting materials) .

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